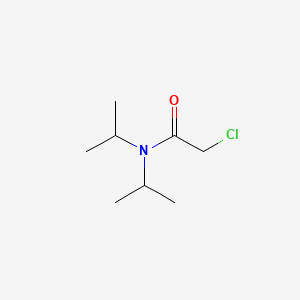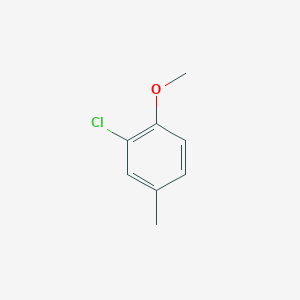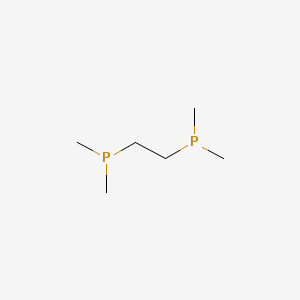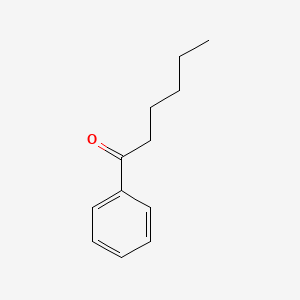
Hexanophenone
Vue d'ensemble
Description
Hexanophenone, also known as hexyl phenyl ketone, is an organic compound belonging to the ketone family. It is characterized by the presence of a carbonyl group attached to a phenyl ring and a hexyl chain. This molecular structure confers unique properties to this compound, making it a valuable chemical intermediate in various industrial applications. The compound exhibits a distinct odor and is soluble in organic solvents .
Mécanisme D'action
Target of Action
Hexanophenone, also known as hexyl phenyl ketone, is an organic compound . It has been found to inhibit carbonyl reductase activity in pig heart cytosol, acting as a substrate inhibitor . This suggests that carbonyl reductase, an enzyme involved in the metabolism of many xenobiotics and drugs, could be a primary target of this compound .
Mode of Action
This compound acts as a competitive inhibitor for carbonyl reductase . This means it competes with the substrate for binding to the enzyme, reducing the enzyme’s activity
Biochemical Pathways
Given its inhibitory effect on carbonyl reductase, it may impact the metabolism of substances that are substrates for this enzyme
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability
Result of Action
Its inhibitory effect on carbonyl reductase suggests that it could alter the metabolism of certain substances in cells
Action Environment
This compound is widely used in the fragrance and chemical industries . Its action, efficacy, and stability may be influenced by various environmental factors. For instance, it should be handled with caution due to its potential hazards, including flammability and skin irritation . Therefore, appropriate safety measures, including proper ventilation, protective gear, and storage precautions, are essential during handling .
Méthodes De Préparation
Hexanophenone can be synthesized through several methods:
Grignard Reaction: The synthesis typically involves the condensation of hexyl halide with phenylmagnesium bromide, followed by acidification to yield the desired ketone.
Rh-Catalyzed Reaction: Another method involves adding [Rh(cod)Cl]2, Xantphos, and anhydrous toluene to a pressure tube, followed by the addition of KHF2, benzaldehyde, and other reagents.
Ni-Catalyzed Reaction: This method involves adding Ni(ClO4)2·6H2O, bipyridine, and other reagents to a microwave vial, followed by heating at 40°C for 12 hours.
Analyse Des Réactions Chimiques
Hexanophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hexanophenone has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
Hexanophenone can be compared with other similar compounds, such as:
Acetophenone: Similar to this compound but with a shorter alkyl chain.
Benzophenone: Contains two phenyl rings attached to the carbonyl group.
Propiophenone: Has a propyl group instead of a hexyl group.
This compound’s uniqueness lies in its longer hexyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs .
Propriétés
IUPAC Name |
1-phenylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPVQDVMLWUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061335 | |
| Record name | Hexanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-92-7 | |
| Record name | Hexanophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hexanone, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of hexanophenone's vapor pressure in its photolysis on soil surfaces?
A1: Research suggests that this compound's relatively high vapor pressure (8.7 × 10−3 torr at 25 °C) [] can influence its photolysis on soil surfaces. While compounds like octanophenone, dodecanophenone, hexadecanophenone, and octadecanophenone exhibited similar photolysis rates on soil, this compound showed approximately 10% greater loss due to volatilization. This suggests that its higher vapor pressure allows it to move into the light-exposed soil surface more readily. []
Q2: How does this compound interact with carbonyl reductase in pig heart cytosol?
A2: this compound acts as a substrate inhibitor of carbonyl reductase in pig heart cytosol. [] It exhibits competitive inhibition, meaning it competes with other substrates for the enzyme's active site. The study revealed a correlation between the inhibitory potency of alkyl phenyl ketones and their Vmax/Km values for reduction by carbonyl reductase, with this compound demonstrating the strongest inhibitory effect. []
Q3: What insights do structural analogs of this compound provide about the substrate-binding domain of tetrameric carbonyl reductase (TCBR)?
A3: Research utilizing alkyl 4-pyridyl ketones, particularly 4-hexanoylpyridine, has provided valuable insights into TCBR's substrate-binding domain. 4-Hexanoylpyridine, with its five-carbon straight-chain alkyl group, potently inhibits TCBR activity through competitive inhibition. [] Additionally, the significantly lower reducibility of cyclohexyl pentyl ketone, compared to this compound, suggests the presence of a hydrophobic pocket with affinity for aromatic groups within the enzyme's substrate-binding domain. []
Q4: Can this compound be used as a reactant in Friedel-Crafts acylation reactions? What role do catalysts play in this process?
A4: Yes, this compound is a common product in Friedel-Crafts acylation reactions. [, ] For instance, it can be synthesized through the reaction of hexanoyl chloride and benzene in the presence of a suitable catalyst. Studies have explored various catalysts for this reaction, including mesoporous carbon nitride (MCN) materials. [, ] Specifically, MCN-4, with its high nitrogen content, exhibited excellent catalytic activity, yielding a high amount of this compound within a short timeframe. The presence of free amine groups on the MCN-4 structure is thought to contribute to its high catalytic activity. [] Similarly, nanoporous GaN (NP-GaN) synthesized using a nitrogen-enriched mesoporous carbon nitride template has also shown excellent catalytic activity for this reaction, highlighting the importance of catalyst design in enhancing reaction efficiency. []
Q5: How does the structure of this compound affect its behavior in liquid crystalline solvents?
A5: The behavior of this compound in liquid crystalline solvents, specifically its ordering and mobility, has been studied using deuterium NMR spectroscopy and by analyzing its Norrish II photoreactivity. [] The research involved examining this compound alongside butyrophenone and valerophenone in various phases of trans,trans-4'-alkyl [1,1'-bicyclohexyl]-4-carbonitrile (CCH-n) liquid crystals. While detailed results are not provided in the abstract, the study highlights the utility of liquid crystals as anisotropic solvents to investigate the photochemistry and dynamics of organic molecules like this compound. []
Q6: Are there environmental concerns regarding this compound?
A6: While the provided research does not explicitly address this compound's environmental impact, its photolysis on soil surfaces, potentially leading to degradation products, raises concerns. [] Further research is needed to assess its ecotoxicological effects and explore potential mitigation strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)


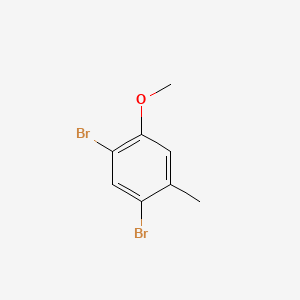
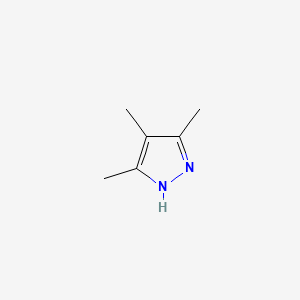

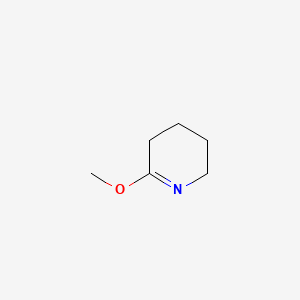


![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)

